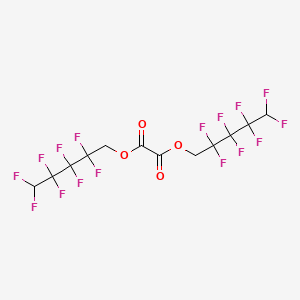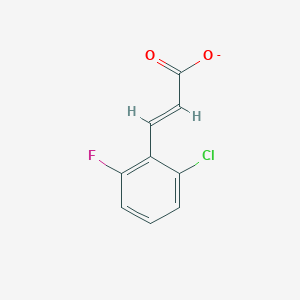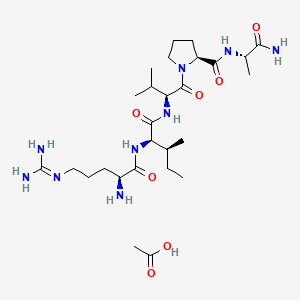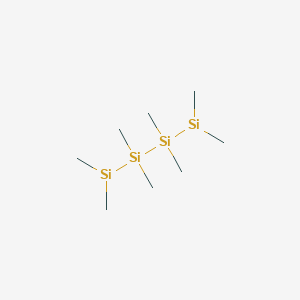
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and low surface energy, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate typically involves the esterification of ethanedioic acid (oxalic acid) with 2,2,3,3,4,4,5,5-octafluoropentanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of strong acids or bases, leading to the formation of ethanedioic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions typically require harsh conditions due to the strong C-F bonds.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under elevated temperatures and pressures.
Major Products
Hydrolysis: Ethanedioic acid and 2,2,3,3,4,4,5,5-octafluoropentanol.
Reduction: Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorinated polymers and materials with unique surface properties.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its role in developing imaging agents for diagnostic purposes.
Industry: Utilized in the production of coatings, lubricants, and surfactants due to its low surface energy and chemical resistance.
Mechanism of Action
The mechanism of action of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate is primarily related to its chemical stability and resistance to degradation. The multiple fluorine atoms create a highly stable structure that resists hydrolysis and oxidation. In biological systems, its biocompatibility and stability make it a suitable candidate for drug delivery and imaging applications.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: Another fluorinated compound used in polymer synthesis.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: A related alcohol used as a cosurfactant in nanomaterial synthesis.
Phosphonic acid, bis(2,2,3,3,4,4,5,5-octafluoropentyl) ester: A similar ester with applications in surface modification.
Uniqueness
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) ethanedioate stands out due to its dual ester functionality, which provides unique reactivity and versatility in chemical synthesis. Its high fluorine content also imparts exceptional thermal and chemical stability, making it suitable for demanding applications in various fields.
Properties
CAS No. |
866-11-5 |
|---|---|
Molecular Formula |
C12H6F16O4 |
Molecular Weight |
518.15 g/mol |
IUPAC Name |
bis(2,2,3,3,4,4,5,5-octafluoropentyl) oxalate |
InChI |
InChI=1S/C12H6F16O4/c13-5(14)9(21,22)11(25,26)7(17,18)1-31-3(29)4(30)32-2-8(19,20)12(27,28)10(23,24)6(15)16/h5-6H,1-2H2 |
InChI Key |
FWEUVFAWFAONTR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OC(=O)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)


![Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate](/img/structure/B14757013.png)




![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol](/img/structure/B14757041.png)


